

# The Versatility of Thiosulfurous Acid Derivatives: Applications in Modern Organic Synthesis

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## Compound of Interest

Compound Name: *Thiosulfurous acid*

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**Thiosulfurous acid** derivatives, particularly S-alkyl and S-aryl thiosulfates, commonly known as Bunte salts, have emerged as highly versatile and valuable reagents in organic synthesis. Their stability, low odor, and unique reactivity make them attractive alternatives to traditional sulfur-containing compounds, which are often associated with malodorous and sensitive reagents. This document provides detailed application notes and protocols for the use of these derivatives in key synthetic transformations, offering a practical guide for researchers in academia and the pharmaceutical industry.

## Application Notes

**Thiosulfurous acid** derivatives, primarily in the form of Bunte salts, serve as stable, odorless, and readily available precursors for a variety of sulfur-containing molecules. Their applications span from the synthesis of simple thiols and disulfides to the construction of complex sulfides and functionalized organosulfur compounds.

One of the most significant advantages of using Bunte salts is the avoidance of volatile and foul-smelling thiols, which are traditionally used in many sulfur-related reactions. This "thiol-free" approach not only improves the laboratory environment but also simplifies handling and purification procedures. Bunte salts are typically crystalline solids that are easy to store and handle.<sup>[1][2]</sup>

Key applications of **thiosulfurous acid** derivatives in organic synthesis include:

- **Synthesis of Unsymmetrical Disulfides:** Bunte salts provide a reliable method for the preparation of unsymmetrical disulfides, which are important structural motifs in many biologically active molecules.<sup>[3][4]</sup> The reaction of a Bunte salt with a thiol under appropriate conditions leads to the selective formation of the desired unsymmetrical disulfide.
- **Thiol-Free Synthesis of Sulfides:** The reaction of Bunte salts with Grignard reagents offers a powerful and general route to a wide range of sulfides without the use of thiols.<sup>[1][5][6]</sup> This method is applicable to the synthesis of alkyl, aryl, and vinyl sulfides in high yields.<sup>[1][6]</sup>
- **Functionalization of Alkenes:** Bunte salts act as effective thiolating reagents in the difunctionalization of alkenes. This has been demonstrated in the acetamidosulfenylation and aminothioloation of various olefins, providing access to valuable  $\beta$ -acetamido sulfides and  $\beta$ -amino sulfides, respectively.<sup>[7][8][9][10]</sup> These reactions often proceed under mild conditions and tolerate a variety of functional groups.

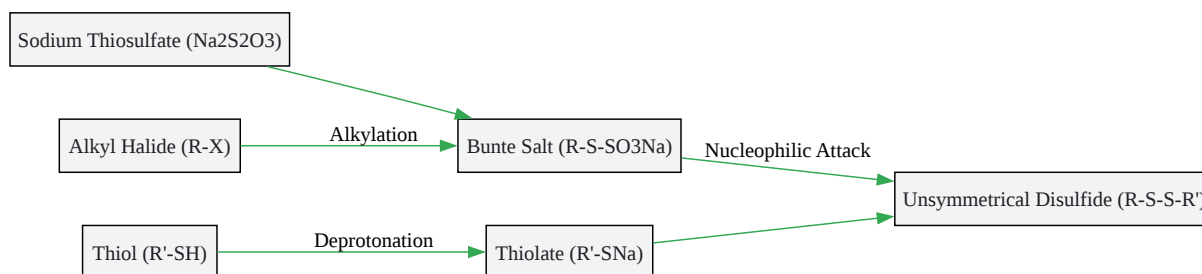
The following sections provide detailed experimental protocols for these key applications, along with quantitative data to facilitate reaction optimization and substrate scope exploration.

## Experimental Protocols

### Synthesis of Unsymmetrical Disulfides via Bunte Salts

This protocol describes the synthesis of an unsymmetrical disulfide, sec-butyl isopropyl disulfide, using the Bunte salt approach.<sup>[3]</sup>

Logical Relationship for Unsymmetrical Disulfide Synthesis



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Caption: Synthesis of unsymmetrical disulfides from Bunte salts and thiols.

Protocol:

- Preparation of Sodium Isopropyl Thiosulfate (Bunte Salt):
  - In a 5-L, three-necked, round-bottomed flask equipped with a condenser, a dropping funnel, and a mechanical stirrer, charge 123 g (1.00 mole) of freshly distilled 2-bromopropane in 1.2 L of methanol.
  - Slowly add water with stirring until a slight turbidity develops.
  - Heat the stirred mixture to reflux and add a solution of 310 g (1.25 moles) of sodium thiosulfate pentahydrate in 450 mL of water through the dropping funnel over 30 minutes.
  - Continue refluxing for an additional 2.5 hours. The resulting solution contains the crude sodium isopropyl thiosulfate.
- Preparation of Sodium 2-Butanethiolate:
  - In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 23.0 g (1.00 mole) of sodium metal.
  - Slowly add 300 mL of absolute ethanol.

- After the sodium has completely reacted, cool the solution to 0°C and add 90.2 g (1.00 mole) of 2-butanethiol dropwise over 30 minutes.
- Synthesis of sec-Butyl Isopropyl Disulfide:
  - Cool the crude Bunte salt solution from step 1 to 0°C in a 3-L, three-necked, round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.
  - Rapidly add the cold thiolate solution from step 2 with vigorous stirring for 3 minutes.
  - Add 200 mL of saturated aqueous sodium chloride and warm the mixture to 5°C.
  - Separate the organic layer, and extract the aqueous layer with two 100 mL portions of petroleum ether.
  - Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
  - Remove the solvent under reduced pressure and distill the residue to obtain the pure sec-butyl isopropyl disulfide.

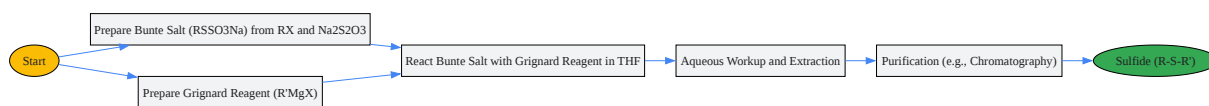
Disulfide Product	Yield (%)	Boiling Point (°C)
sec-Butyl Isopropyl Disulfide	up to 80	60-62 (10 mm Hg)
n-Butyl Isopropyl Disulfide	-	72-74 (10 mm Hg)
Isopropyl Propyl Disulfide	-	64-66 (10 mm Hg)

Table 1. Yields and boiling points for the synthesis of various unsymmetrical dialkyl disulfides.[3]

## Thiol-Free Synthesis of Sulfides using Bunte Salts and Grignard Reagents

This protocol details a general procedure for the synthesis of sulfides by reacting Bunte salts with Grignard reagents, avoiding the use of malodorous thiols.[1][6]

## Experimental Workflow for Thiol-Free Sulfide Synthesis



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Caption: General workflow for the thiol-free synthesis of sulfides.

## Protocol:

- Synthesis of S-(4-Bromobenzyl) Thiosulfate Sodium Salt (Bunte Salt):
  - To a solution of 4-bromobenzyl bromide (10.0 g, 40.0 mmol) in 100 mL of methanol, add a solution of sodium thiosulfate pentahydrate (12.4 g, 50.0 mmol) in 50 mL of water.
  - Heat the mixture to reflux for 2 hours.
  - Cool the reaction to room temperature and concentrate under reduced pressure.
  - Collect the resulting white precipitate by filtration, wash with water, and dry to afford the Bunte salt.
- Reaction with Grignard Reagent:
  - To a slurry of the S-(4-bromobenzyl) thiosulfate sodium salt (1.00 g, 3.00 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) at 0°C, add methylmagnesium chloride (2.0 mL of a 3.0 M solution in THF, 6.0 mmol) dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
  - Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
  - Extract the mixture with ethyl acetate (3 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel to yield the desired sulfide.

Bunte Salt	Grignard Reagent	Sulfide Product	Yield (%)
S-(4-Bromobenzyl) thiosulfate	MeMgCl	4-Bromobenzyl methyl sulfide	96
S-Phenyl thiosulfate	PhMgBr	Diphenyl sulfide	92
S-Vinyl thiosulfate	PhC≡CMgBr	Phenyl vinyl sulfide	85
S-Octyl thiosulfate	i-PrMgCl	Isopropyl octyl sulfide	91

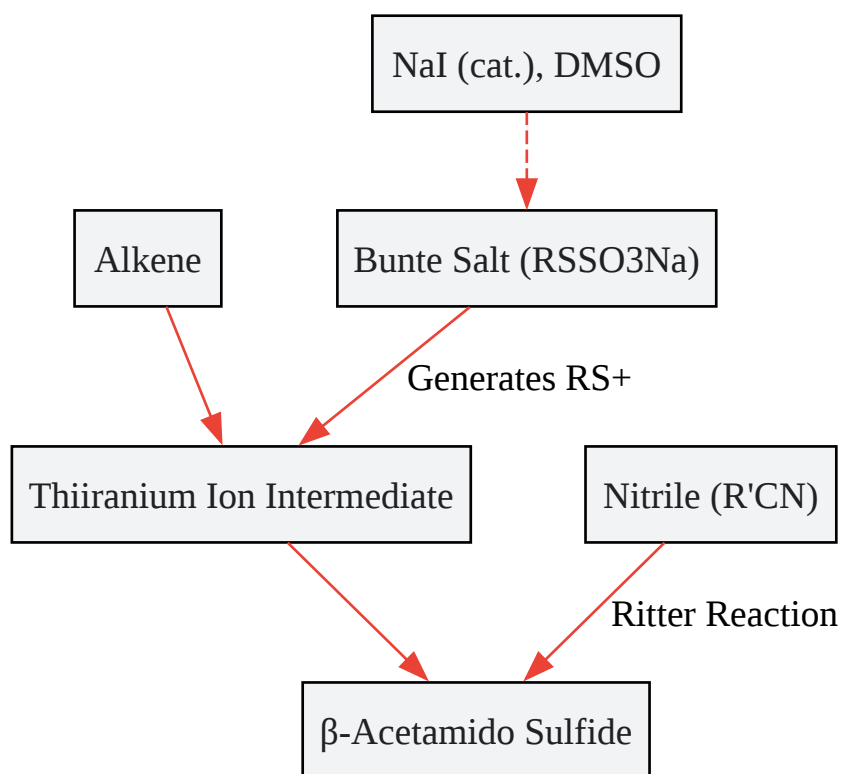
Table 2.

Representative yields  
for the thiol-free  
synthesis of various  
sulfides.[\[1\]](#)[\[6\]](#)

## Acetamidosulfenylation of Alkenes using Bunte Salts

This protocol outlines the NaI-mediated synthesis of  $\beta$ -acetamido sulfides from alkenes and Bunte salts.[\[7\]](#)[\[11\]](#)

Reaction Pathway for Acetamidosulfenylation of Alkenes



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Caption: Proposed mechanism for the acetamidosulfonylation of alkenes.

Protocol:

- Reaction Setup:
  - To a sealed tube, add the alkene (1.0 equiv), Bunte salt (1.5 equiv), sodium iodide (20 mol%), and dimethyl sulfoxide (DMSO) (2.0 equiv).
  - Add the nitrile solvent (e.g., acetonitrile).
- Reaction Conditions:
  - Seal the tube and heat the reaction mixture at 100°C for the specified time (typically 12-24 hours).
- Workup and Purification:

- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Alkene	Bunte Salt	Product	Yield (%)
Styrene	Sodium S-benzyl thiosulfate	N-(1-phenyl-2-(benzylthio)ethyl)acetamide	87
4-Methylstyrene	Sodium S-benzyl thiosulfate	N-(2-(benzylthio)-1-(p-tolyl)ethyl)acetamide	85
Cyclohexene	Sodium S-benzyl thiosulfate	N-(2-(benzylthio)cyclohexyl)acetamide	78
Styrene	Sodium S-octyl thiosulfate	N-(2-(octylthio)-1-phenylethyl)acetamide	75

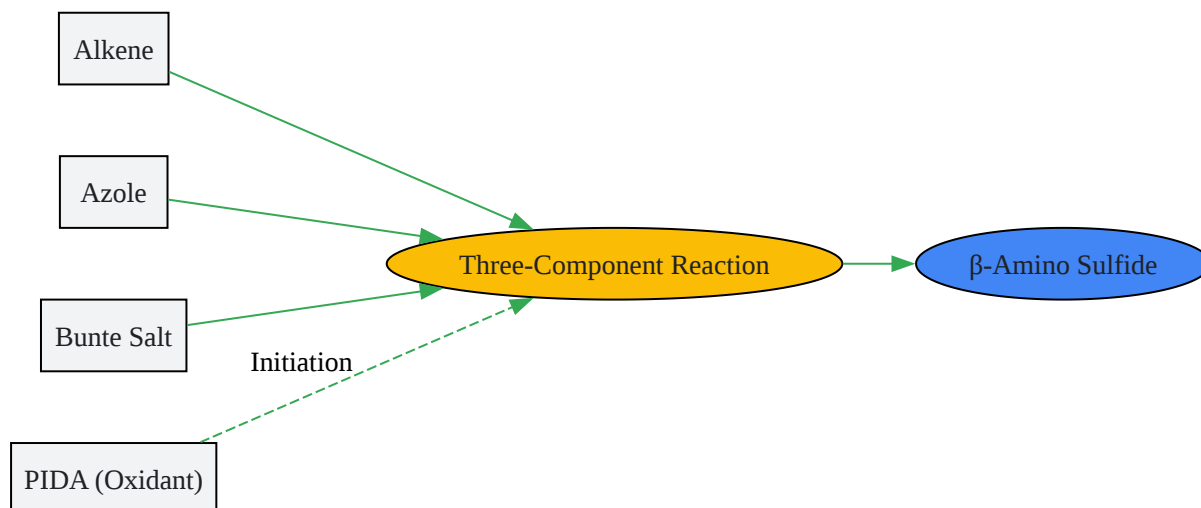
Table 3. Yields for the acetamidotosulfenylation of various alkenes with Bunte salts.<sup>[7][9]</sup>  
<sup>[11]</sup>

## Aminothioloation of Alkenes with Azoles and Bunte Salts

This protocol describes a metal-free, three-component aminothioloation of alkenes using Bunte salts as the thiolating agent and azoles as the nitrogen source.<sup>[8][10]</sup>

### Logical Flow for Three-Component Aminothioloation





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Caption: Overview of the three-component aminothioloation of alkenes.

Protocol:

- Reaction Setup:
  - In a reaction tube, combine the alkene (0.2 mmol), the azole (0.4 mmol), the Bunte salt (0.4 mmol), and (diacetoxyiodo)benzene (PIDA) (0.4 mmol).
  - Add acetonitrile (2.0 mL) as the solvent.
- Reaction Conditions:
  - Seal the tube and heat the mixture at 80°C under an oxygen atmosphere for 24 hours.
- Workup and Purification:
  - After cooling, concentrate the reaction mixture under reduced pressure.
  - Purify the residue by preparative thin-layer chromatography (PTLC) to obtain the desired β-amino sulfide.

Alkene	Azole	Bunte Salt	Product	Yield (%)
Styrene	Benzotriazole	Sodium S-methyl thiosulfate	1-(2-(methylthio)-1-phenylethyl)-1H-benzo[d][1][3][7]triazole	81
4-Chlorostyrene	Benzotriazole	Sodium S-methyl thiosulfate	1-(1-(4-chlorophenyl)-2-(methylthio)ethyl)-1H-benzo[d][1][3][7]triazole	75
Styrene	Imidazole	Sodium S-methyl thiosulfate	1-(2-(methylthio)-1-phenylethyl)-1H-imidazole	72
Allyl Phenyl Ether	Benzotriazole	Sodium S-methyl thiosulfate	1-(2-(methylthio)-1-(phenoxymethyl)ethyl)-1H-benzo[d][1][3][7]triazole	85

Table 4. Yields for the aminothioloation of alkenes with various azoles and Bunte salts. [8][10]

## Conclusion

**Thiosulfurous acid** derivatives, particularly Bunte salts, represent a powerful and practical class of reagents in modern organic synthesis. Their ability to serve as stable and odorless thiol surrogates has led to the development of efficient and environmentally benign methodologies

for the construction of a wide array of sulfur-containing compounds. The protocols and data presented herein highlight their utility in the synthesis of unsymmetrical disulfides, sulfides, and functionalized organosulfur molecules, demonstrating their broad applicability for researchers and professionals in the field of drug development and chemical synthesis.

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